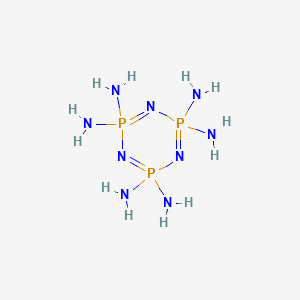
2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine, also known as HHTT, is a compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and industry. This compound has attracted significant attention due to its unique chemical structure and properties, which make it a promising candidate for a wide range of applications.
Mechanism Of Action
The mechanism of action of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways in cells. 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, as well as to modulate various signaling pathways that are important for cell survival and proliferation.
Biochemical And Physiological Effects
2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of plant growth and yield, and the reduction of flammability and corrosion. Studies have also suggested that 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine may have antioxidant and anti-inflammatory properties, which could make it a promising candidate for various medical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine for lab experiments is its unique chemical structure and properties, which make it a versatile compound that can be used for a wide range of applications. 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine is also highly soluble in water and other polar solvents, which makes it easy to work with in the lab.
However, one of the main limitations of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine for lab experiments is its potential toxicity and side effects. Studies have shown that 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can be toxic to cells at high concentrations, which could limit its use in certain applications. Additionally, the synthesis of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can be complex and time-consuming, which could make it difficult to produce large quantities for commercial use.
Future Directions
There are several future directions for the study and application of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine. One potential direction is the development of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine-based anticancer therapies, which could offer a new approach to the treatment of cancer. Another potential direction is the use of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine as a plant growth regulator and pesticide, which could help to improve crop yields and reduce the use of harmful chemicals in agriculture. Additionally, the development of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine-based flame retardants and corrosion inhibitors could lead to new materials that are safer and more durable in various industrial applications.
Synthesis Methods
The synthesis of 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can be achieved through a multi-step process that involves the reaction of phosphorus trichloride with ammonia, followed by the addition of hydrazine hydrate and subsequent reduction with sodium borohydride. The resulting compound is a white crystalline solid that is highly soluble in water and other polar solvents.
Scientific Research Applications
2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has been studied for its ability to inhibit the growth of cancer cells and its potential as an anticancer agent. Studies have shown that 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for future cancer therapies.
In the agricultural field, 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has been studied for its potential as a plant growth regulator and as a pesticide. Studies have shown that 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can enhance the growth and yield of crops, as well as protect them from pests and diseases.
In the industrial field, 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has been studied for its potential as a flame retardant and as a corrosion inhibitor. Studies have shown that 2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can effectively reduce the flammability of materials and protect them from corrosion, making it a promising candidate for various industrial applications.
properties
CAS RN |
13597-92-7 |
|---|---|
Product Name |
2,2,4,4,6,6-Hexaamino-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Molecular Formula |
H12N9P3 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine |
InChI |
InChI=1S/H12N9P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H2 |
InChI Key |
SJGXVPFYFQTPLK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(N)N)(N)N)N |
Canonical SMILES |
NP1(=NP(=NP(=N1)(N)N)(N)N)N |
Other CAS RN |
13597-92-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)



